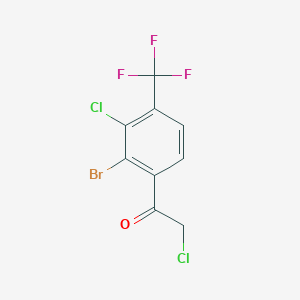![molecular formula C39H46N4O8 B13723263 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine is a synthetic nucleoside analog used primarily in proteomics research This compound is characterized by its complex molecular structure, which includes an aminoethyl group, an acrylamide moiety, and a deoxyuridine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine typically involves multiple steps, starting with the protection of the uridine molecule. The 5’-hydroxyl group of uridine is protected using a dimethoxytrityl (DMT) group. Subsequently, the 2’-hydroxyl group is deoxygenated to form 2’-deoxyuridine. The aminoethyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the acrylamide moiety via an acrylation reaction. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to facilitate the reactions. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The acrylamide moiety can be reduced to form amine derivatives.
Substitution: The DMT group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Amine derivatives of the acrylamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair, leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Azacytidine: Another nucleoside analog used in cancer therapy.
2’-Deoxy-5-fluorouridine: A fluorinated nucleoside analog with anticancer properties.
5-Bromo-2’-deoxyuridine: A brominated analog used in DNA labeling and cancer research.
Uniqueness
5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine is unique due to its combination of an aminoethyl group and an acrylamide moiety, which provides distinct chemical properties and biological activities. This uniqueness makes it a valuable tool in various research applications, particularly in the study of nucleic acid interactions and modifications.
Properties
Molecular Formula |
C39H46N4O8 |
|---|---|
Molecular Weight |
698.8 g/mol |
IUPAC Name |
(E)-N-(6-aminohexyl)-3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide |
InChI |
InChI=1S/C39H46N4O8/c1-48-31-17-13-29(14-18-31)39(28-10-6-5-7-11-28,30-15-19-32(49-2)20-16-30)50-26-34-33(44)24-36(51-34)43-25-27(37(46)42-38(43)47)12-21-35(45)41-23-9-4-3-8-22-40/h5-7,10-21,25,33-34,36,44H,3-4,8-9,22-24,26,40H2,1-2H3,(H,41,45)(H,42,46,47)/b21-12+ |
InChI Key |
LZRVIYIHUBJELH-CIAFOILYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCCCCCN)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


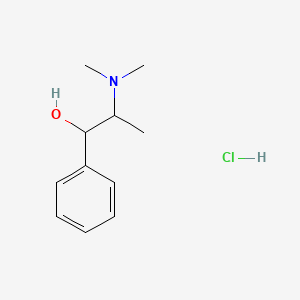
![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)
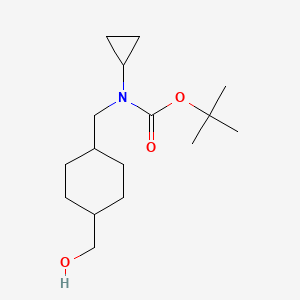
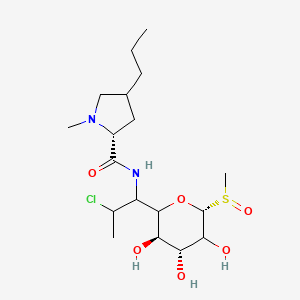
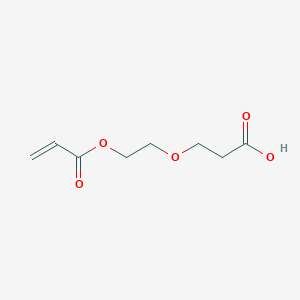

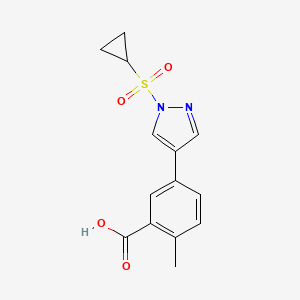
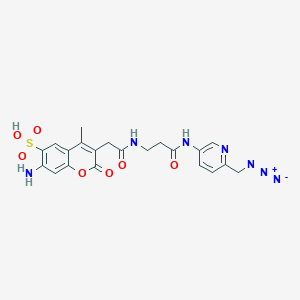
![1-[1-(5-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723226.png)
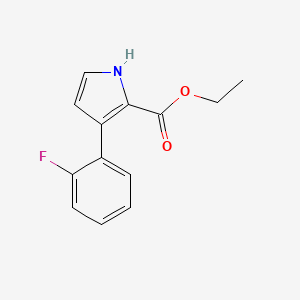
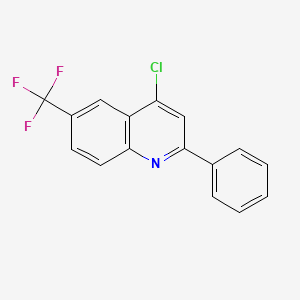
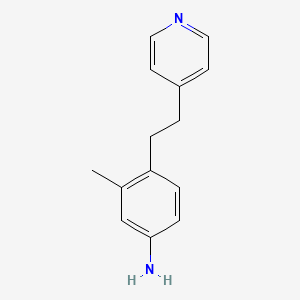
![(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B13723249.png)
